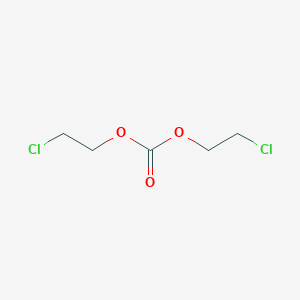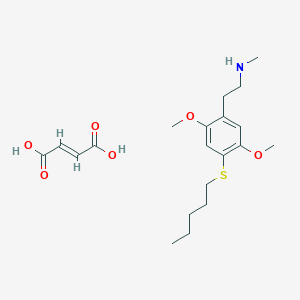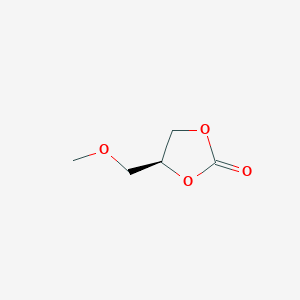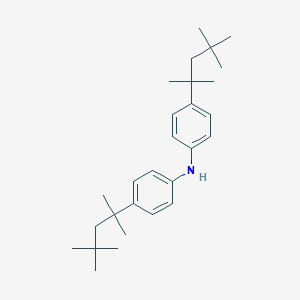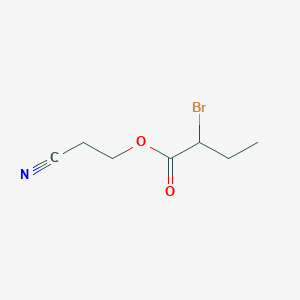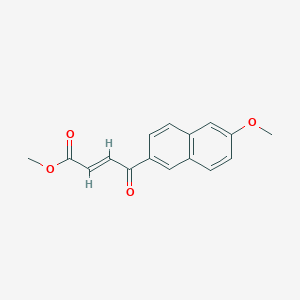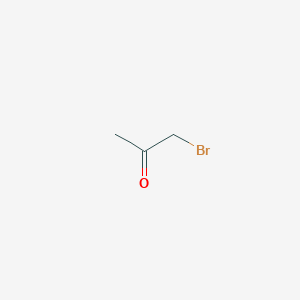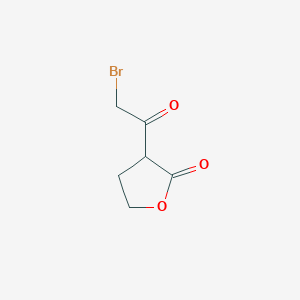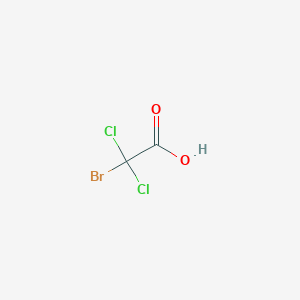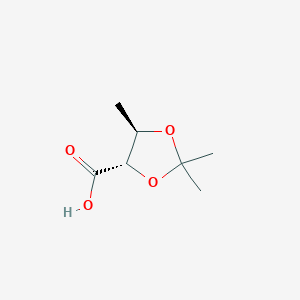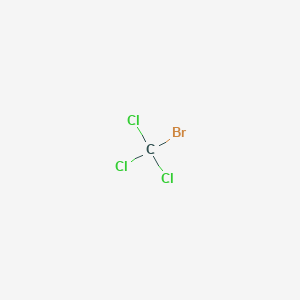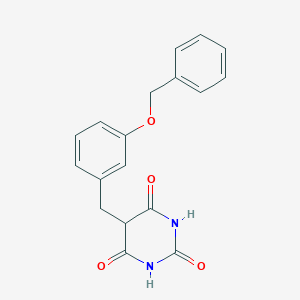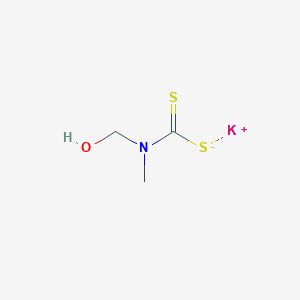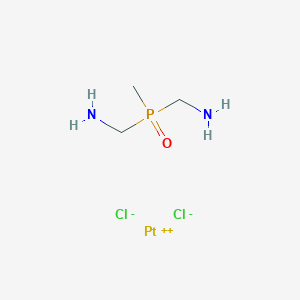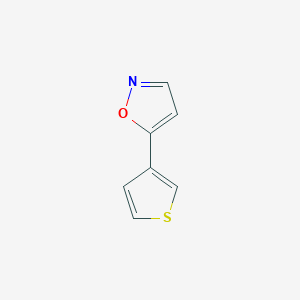
5-(3-Thienyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Thienyl)isoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 3-thiophenecarboxylic acid and hydroxylamine hydrochloride in the presence of a base. The resulting product possesses unique biochemical and physiological properties that make it suitable for use in different research areas.
Wirkmechanismus
The exact mechanism of action of 5-(3-Thienyl)isoxazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
5-(3-Thienyl)isoxazole has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, it has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, 5-(3-Thienyl)isoxazole has been found to inhibit the growth of cancer cells and viruses, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-Thienyl)isoxazole in lab experiments is its high yield of synthesis and purity. Additionally, the compound possesses unique biochemical and physiological properties that make it suitable for use in various research areas. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-Thienyl)isoxazole. One area of interest is the development of novel drugs based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 5-(3-Thienyl)isoxazole and its potential applications in other fields, such as food and cosmetics. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions in biological samples holds promise for future research.
Synthesemethoden
The synthesis of 5-(3-Thienyl)isoxazole involves a simple reaction between 3-thiophenecarboxylic acid and hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically high, and the product can be obtained in pure form by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3-Thienyl)isoxazole has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has been shown to exhibit potent antioxidant activity, which makes it useful in the food and cosmetic industries. Furthermore, 5-(3-Thienyl)isoxazole has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
138716-30-0 |
|---|---|
Produktname |
5-(3-Thienyl)isoxazole |
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
5-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H |
InChI-Schlüssel |
PXKGAEGLWIPBFD-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC=NO2 |
Kanonische SMILES |
C1=CSC=C1C2=CC=NO2 |
Synonyme |
Isoxazole, 5-(3-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



